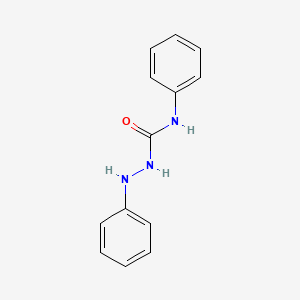

1,4-Diphenylsemicarbazide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6790. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-anilino-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZZNUMYERKSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060730 | |

| Record name | N,2-Diphenylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-12-5 | |

| Record name | N,2-Diphenylhydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxamide, N,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenylsemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, N,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,2-Diphenylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diphenylsemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Diphenylsemicarbazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE9EGE2YN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Diphenylsemicarbazide from Phenylhydrazine

Abstract

This guide provides a comprehensive technical overview of the synthesis of 1,4-diphenylsemicarbazide, a valuable chemical intermediate. The primary focus is on the robust and efficient reaction between phenylhydrazine and phenyl isocyanate. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, outlines methods for product characterization, and emphasizes critical safety considerations for handling the requisite hazardous materials. The content is structured to offer both theoretical understanding and practical, field-proven insights for chemical research and development professionals.

Introduction and Strategic Importance

This compound (C₁₃H₁₃N₃O) is a disubstituted semicarbazide that serves as a foundational building block in synthetic organic chemistry. Its structural motif is incorporated into various molecules of pharmaceutical and agrochemical interest. The synthesis route via phenylhydrazine and phenyl isocyanate is a classic example of nucleophilic addition, valued for its high efficiency, straightforward execution, and scalability. Understanding the nuances of this reaction is essential for chemists aiming to produce this intermediate with high purity and yield.

The Core Reaction: Mechanistic Insights

The formation of this compound from phenylhydrazine and phenyl isocyanate is a nucleophilic addition reaction. The causality of this transformation is rooted in the inherent electronic properties of the reactants.

-

Nucleophile: Phenylhydrazine (C₆H₅NHNH₂) possesses two nitrogen atoms. The terminal nitrogen (-NH₂) is more nucleophilic than the nitrogen directly attached to the phenyl ring due to reduced resonance delocalization of its lone pair into the aromatic system. This makes it the primary site of reaction.

-

Electrophile: Phenyl isocyanate (C₆H₅N=C=O) features a highly electrophilic central carbon atom. This is a result of the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

The reaction proceeds as follows: The lone pair of electrons on the terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of the phenyl isocyanate. This concerted movement of electrons results in the formation of a new nitrogen-carbon bond and the simultaneous shift of electrons from the C=O double bond onto the oxygen atom, which is subsequently protonated, yielding the stable semicarbazide structure.

Caption: Reaction scheme for the synthesis of this compound.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified quantities and conditions, followed by the prescribed characterization, ensures the reliable synthesis of the target compound.

3.1. Materials and Equipment

-

Reagents: Phenylhydrazine (97%), Phenyl isocyanate (≥98%), Diethyl ether (anhydrous), Ethanol (95%).

-

Equipment: 250 mL three-neck round-bottom flask, dropping funnel, reflux condenser with drying tube (e.g., CaCl₂), magnetic stirrer and stir bar, ice-water bath, Buchner funnel and flask, filtration paper, standard laboratory glassware.

3.2. Safety Precautions: A Critical Mandate

-

Phenylhydrazine: This substance is highly toxic, a suspected carcinogen, and can be absorbed through the skin.[1][2] It may cause contact dermatitis and hemolytic anemia.[1][2] All manipulations must be performed in a certified chemical fume hood.[1] Personal Protective Equipment (PPE) including a lab coat, nitrile gloves, and splash goggles is mandatory.[1][3]

-

Phenyl Isocyanate: This reagent is a potent lachrymator, highly toxic, and corrosive.[4][5] It reacts violently with water and alcohols.[6] Strict anhydrous conditions are necessary. Use of a face shield in addition to goggles is strongly recommended.[4][6] Ensure immediate access to an emergency shower and eyewash station.

3.3. Step-by-Step Synthesis Workflow

-

Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly dried. The system should be protected from atmospheric moisture with a drying tube.

-

Reagent Preparation: In the flask, dissolve 10.81 g (0.1 mol) of phenylhydrazine in 100 mL of anhydrous diethyl ether. Begin stirring the solution.

-

Controlled Addition: Prepare a solution of 11.91 g (0.1 mol) of phenyl isocyanate in 50 mL of anhydrous diethyl ether and load it into the dropping funnel.

-

Reaction Execution: Cool the phenylhydrazine solution in an ice-water bath. Add the phenyl isocyanate solution dropwise over a period of 30-45 minutes. A white precipitate will form almost immediately. The controlled, slow addition is crucial to manage the exothermic nature of the reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes to ensure the reaction goes to completion.

-

Product Isolation: Collect the solid white product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter with two small portions (20-30 mL each) of cold diethyl ether to remove any unreacted starting materials.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven or desiccator. The expected yield is typically high, often exceeding 90%.

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data and Product Profile

| Parameter | Phenylhydrazine | Phenyl Isocyanate | This compound (Product) |

| Molecular Formula | C₆H₈N₂ | C₇H₅NO | C₁₃H₁₃N₃O |

| Molecular Weight | 108.14 g/mol | 119.12 g/mol | 227.26 g/mol [7] |

| Molar Ratio | 1.0 eq | 1.0 eq | 1.0 eq |

| Appearance | Yellow to reddish-brown liquid/solid[2] | Colorless to yellow liquid[6] | White crystalline solid |

| Melting Point | 19.5 °C | -30 °C | 174-176 °C[8] |

| Expected Yield | N/A | N/A | >90% |

Characterization and Purity Validation

Confirming the identity and purity of the final product is a cornerstone of scientific integrity. The following methods provide a robust validation of the synthesized this compound.

-

Melting Point Analysis: A sharp melting point within the literature range (174-176 °C) is a strong primary indicator of high purity.[8] A broad or depressed melting range would suggest the presence of impurities, such as unreacted starting materials or solvent.

-

Infrared (IR) Spectroscopy: The IR spectrum serves as a functional group fingerprint. Key expected absorptions include:

-

N-H Stretching: Two or more distinct bands in the 3200-3400 cm⁻¹ region corresponding to the different N-H bonds.

-

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in the semicarbazide structure.

-

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural elucidation.[9][10]

-

¹H NMR (in DMSO-d₆): The spectrum will show complex multiplets in the aromatic region (~6.8-7.5 ppm) corresponding to the ten protons of the two phenyl rings. Additionally, distinct singlets or broad signals for the three N-H protons will be observed at higher chemical shifts (downfield), typically >8.0 ppm.

-

¹³C NMR (in DMSO-d₆): The spectrum will display a signal for the carbonyl carbon around 155-160 ppm. Multiple signals will be present in the aromatic region (~115-145 ppm) for the carbons of the phenyl rings.

-

The combination of a sharp melting point with confirmatory IR and NMR spectra provides an unassailable validation of the product's identity and purity, affirming the success of the synthetic protocol.

Conclusion

The synthesis of this compound from phenylhydrazine and phenyl isocyanate is a highly reliable and efficient transformation. The causality of the reaction is a straightforward nucleophilic addition, driven by the well-defined electronic characteristics of the reactants. By following the detailed protocol and adhering to the stringent safety measures outlined in this guide, researchers can confidently produce high-purity material. The analytical validation framework ensures that the final product meets the rigorous standards required for subsequent applications in drug discovery and advanced materials science.

References

-

Organic Syntheses Procedure: 4-phenylsemicarbazide. Organic Syntheses. Available at: [Link]

-

Chemical Properties of this compound (CAS 621-12-5). Cheméo. Available at: [Link]

-

Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

This compound. NIST WebBook. Available at: [Link]

-

Facile one-pot synthesis of 4-substituted semicarbazides. The Royal Society of Chemistry. Available at: [Link]

-

Phenyl Isocyanate Hazard Summary. NJ.gov. Available at: [Link]

-

Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. National Institutes of Health (NIH). Available at: [Link]

-

Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. Available at: [Link]

-

Phenylhydrazine Hazard Summary. NJ.gov. Available at: [Link]

- Method for preparing phenylhydrazine derivant. Google Patents.

-

Safety data sheet - Phenyl isocyanate. CPAChem. Available at: [Link]

-

Spectral, magnetic and biological studies of 1,4-dibenzoyl-3-thiosemicarbazide complexes with some first row transition metal ions. ResearchGate. Available at: [Link]

-

4-Phenylsemicarbazide. ResearchGate. Available at: [Link]

-

ICSC 1131 - PHENYL ISOCYANATE. INCHEM. Available at: [Link]

-

Phenylhydrazine. Wikipedia. Available at: [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]

-

Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift. National Institutes of Health (NIH). Available at: [Link]

- Phenyl isocyanate conversion process. Google Patents.

-

Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate. Available at: [Link]

- The preparation method of phenylhydrazine. Google Patents.

Sources

- 1. nj.gov [nj.gov]

- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. ICSC 1131 - PHENYL ISOCYANATE [inchem.org]

- 7. This compound (CAS 621-12-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound [webbook.nist.gov]

- 9. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Diphenylsemicarbazide

Introduction: Unveiling the Molecular Architecture of 1,4-Diphenylsemicarbazide

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. This compound, a derivative of semicarbazide with the chemical formula C₁₃H₁₃N₃O, presents a unique structural framework of significant interest.[1][2] The strategic placement of two phenyl rings on the semicarbazide backbone imparts specific physicochemical properties that are crucial for its potential applications. This guide provides an in-depth exploration of the spectroscopic properties of this compound, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As seasoned researchers and drug development professionals, you understand that a molecule's spectroscopic signature is its fingerprint—a definitive identifier and a window into its structural intricacies. Herein, we will not only present the data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, ensuring a thorough and practical understanding of the characterization of this compound.

The synthesis of this compound, typically achieved through the reaction of phenylhydrazine with phenyl isocyanate, provides the context for our analytical approach.[3][4][5][6] A comprehensive spectroscopic analysis is essential to confirm the successful synthesis, assess the purity, and elucidate the precise connectivity of the atoms within the molecule. This guide is structured to provide a holistic view, from the foundational principles of each spectroscopic technique to the practical aspects of sample preparation and data interpretation.

Infrared (IR) Spectroscopy: Probing the Vibrational Landscape

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, we can identify the characteristic vibrational modes of different chemical bonds. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely used technique for obtaining high-quality spectra.[7][8][9][10]

Experimental Protocol: KBr Pellet Preparation for FTIR Analysis

The rationale for using the KBr pellet method is to disperse the solid analyte in an IR-transparent matrix, thereby minimizing light scattering and obtaining a spectrum that is representative of the sample's absorption characteristics.[7][8][9]

Materials:

-

This compound (2-3 mg)

-

Spectroscopy-grade Potassium Bromide (KBr), dried (200-250 mg)

-

Agate mortar and pestle

-

Pellet-forming die

-

Hydraulic press

Procedure:

-

Grinding: In the agate mortar, thoroughly grind the 2-3 mg of this compound to a fine powder. This is crucial to reduce particle size and minimize scattering of the IR beam.

-

Mixing: Add the dried KBr to the mortar and gently but thoroughly mix with the sample. The goal is to achieve a homogeneous dispersion of the analyte within the KBr matrix.

-

Pellet Formation: Transfer the mixture to the pellet-forming die and apply pressure using a hydraulic press (typically 8-10 tons) for a few minutes.[10] This will form a translucent or transparent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Diagrammatic Representation of the KBr Pellet Preparation Workflow

Caption: Workflow for KBr Pellet Preparation for FTIR Analysis.

Interpretation of the Infrared Spectrum of this compound

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the various functional groups within the molecule. The following table summarizes the expected and observed absorption frequencies, with interpretation based on established spectroscopic principles.[11][12]

| Wavenumber (cm⁻¹) | Intensity | Assignment and Rationale |

| 3300 - 3500 | Medium-Strong | N-H Stretching: These bands arise from the stretching vibrations of the N-H bonds in the amide and hydrazine moieties. The presence of multiple peaks in this region can be attributed to the different N-H environments and potential hydrogen bonding. |

| 3000 - 3100 | Medium | Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two phenyl rings typically appear in this region. |

| ~1660 - 1700 | Strong | C=O Stretching (Amide I): This is a very characteristic and intense absorption due to the stretching vibration of the carbonyl group in the semicarbazide core. Its position is indicative of a conjugated amide system. |

| ~1600 & ~1490 | Medium-Strong | C=C Stretching (Aromatic): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl rings. |

| 1200 - 1300 | Medium | C-N Stretching: The stretching vibrations of the various C-N bonds in the molecule contribute to absorptions in this region. |

| 700 - 900 | Strong | Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the phenyl rings can often be inferred from the strong bands in this region. For monosubstituted benzene rings, characteristic absorptions are expected. |

Note: The interpretation is based on the analysis of a reference spectrum from the NIST Chemistry WebBook and general principles of IR spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Atomic Nuclei

NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can gain insights into the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The goal is to dissolve the analyte in a deuterated solvent at an appropriate concentration.[13][14][15][16]

Materials:

-

This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm)

-

Vial and Pasteur pipette

Procedure:

-

Dissolution: In a small vial, dissolve the appropriate amount of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is crucial; DMSO-d₆ is often a good choice for compounds with amide protons as it slows down their exchange with water.

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.[14]

-

Transfer: Carefully transfer the clear solution into a clean, dry NMR tube.

-

Referencing: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference point (0 ppm) for the chemical shifts.

Logical Flow for NMR Sample Preparation

Caption: Step-by-step process for preparing an NMR sample.

¹H NMR Spectrum: Predicted Chemical Shifts and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment and Rationale |

| ~9.0 - 10.0 | Singlet | 1H | Amide N-H: The proton on the nitrogen adjacent to the carbonyl group is expected to be significantly deshielded due to the electron-withdrawing effect of the carbonyl and the adjacent nitrogen. |

| ~7.0 - 8.0 | Multiplet | 10H | Aromatic Protons: The ten protons on the two phenyl rings will appear in this region. The exact chemical shifts and multiplicities will depend on the specific electronic environment of each proton. |

| ~6.5 - 7.0 | Singlet | 1H | Hydrazine N-H (N-Ph): The proton on the nitrogen attached to a phenyl group is expected to be in this region. |

| ~5.0 - 6.0 | Singlet | 1H | Hydrazine N-H (adjacent to N-Ph): The remaining N-H proton is also expected in this region, with its exact shift influenced by the neighboring groups. |

¹³C NMR Spectrum: Predicted Chemical Shifts and Interpretation

Similar to the ¹H NMR, we can predict the ¹³C NMR spectrum of this compound.[19][20][21][22] The number of unique carbon signals will reflect the symmetry of the molecule. A comparison with the ¹³C NMR of the analogous 1,4-diphenyl-3-thiosemicarbazide can provide further confidence in the predicted shifts.[23]

| Predicted Chemical Shift (δ, ppm) | Assignment and Rationale |

| ~155 - 165 | C=O (Carbonyl Carbon): The carbonyl carbon is typically the most deshielded carbon in the molecule and appears at a high chemical shift. |

| ~140 - 150 | Aromatic C (ipso- to N): The aromatic carbons directly attached to the nitrogen atoms will be deshielded. |

| ~120 - 130 | Aromatic C (ortho-, meta-, para-): The remaining aromatic carbons will resonate in this characteristic region. |

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, employing both IR and NMR techniques, provides a robust framework for its structural confirmation and purity assessment. The IR spectrum offers a rapid and effective means of identifying the key functional groups, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton. The protocols and interpretations presented in this guide are designed to be a valuable resource for researchers and scientists in the field of drug development, enabling a confident and thorough characterization of this and related molecular entities. The synergy of these techniques, grounded in a solid understanding of their principles and practical application, is the cornerstone of modern chemical analysis.

References

- NMR Sample Preparation. (n.d.). Retrieved from the University of California, Davis, Department of Chemistry website.

- NMR Sample Preparation. (n.d.).

- How to Prepare Samples for NMR. (n.d.).

- NMR Sample Preparation Guide. (n.d.).

- Preparation of Ultrapure KBr Pellet: New Method for FTIR Quantitative Analysis. (2021). International Journal of Geology, Agriculture and Environmental Sciences, 9(1).

- Sample Preparation. (n.d.).

- How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. (n.d.).

- KBr Pellet Method. (n.d.).

- Sample preparation for FT-IR. (n.d.).

- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.).

- 1,4-DIPHENYL-3-THIOSEMICARBAZIDE(1768-59-8) 13C NMR spectrum. (n.d.).

- This compound. (n.d.). In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology website.

- Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning (Master's thesis). University of Alberta.

- A Comparative Guide to Semicarbazide and N-Phenylhydrazine in Organic Synthesis. (n.d.).

- Interpreting infra-red spectra. (n.d.).

- Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm)... (n.d.).

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015).

- Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.

- INTERPRETATION OF IR SPECTRA. (n.d.).

- 4-phenylsemicarbazide. (n.d.). In Organic Syntheses.

- How to predict the 13C NMR spectrum of a compound. (2017, November 28). [Video]. YouTube.

- Predict 13C carbon NMR spectra. (n.d.).

- Phenylhydrazine for synthesis. (n.d.).

- This compound. (n.d.). In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology website.

- Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. (2022). RSC Advances, 12(5), 2859-2872.

- El-Kabbany, F., Taha, S., & Hafez, M. (2011). IR spectroscopic analysis of polymorphism in C13H14N4O. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 981-988.

- 1H NMR of COMPOUND. (2014).

- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (2018). Beilstein Journal of Organic Chemistry, 14, 1489-1498.

- A kind of preparation method of phenylhydrazine. (2017).

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106831483A - A kind of preparation method of phenylhydrazine - Google Patents [patents.google.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. kindle-tech.com [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. kinteksolution.com [kinteksolution.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. askthenerd.com [askthenerd.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. compoundchem.com [compoundchem.com]

- 19. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 20. acdlabs.com [acdlabs.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Visualizer loader [nmrdb.org]

- 23. 1,4-DIPHENYL-3-THIOSEMICARBAZIDE(1768-59-8) 13C NMR spectrum [chemicalbook.com]

The Multifaceted Biological Activities of 1,4-Diphenylsemicarbazide and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The semicarbazide scaffold, a versatile pharmacophore, has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 1,4-diphenylsemicarbazide and its derivatives. We delve into their promising potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, offering detailed experimental protocols and insights into their molecular mechanisms of action. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The this compound Core

Semicarbazides and their thio-analogs, thiosemicarbazides, are characterized by a urea or thiourea moiety linked to a hydrazine group. This structural motif allows for the formation of multiple hydrogen bonds, a key feature for interactions with biological targets. The this compound structure, with phenyl rings at both the N-1 and N-4 positions, provides a rigid framework that can be readily functionalized to modulate its physicochemical and pharmacological properties. The diverse biological activities exhibited by these derivatives underscore their importance as privileged structures in drug design.

Synthesis of this compound Derivatives

The synthesis of 1,4-disubstituted semicarbazides can be achieved through several reliable methods. Below are two common protocols.

General Procedure from Phenylurea and Hydrazine Hydrate

This method provides a straightforward route to 4-substituted semicarbazides.

Experimental Protocol:

-

In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 68 g (0.5 mole) of phenylurea and 120 mL (1 mole) of 42% hydrazine hydrate solution.

-

Heat the mixture on a steam bath for approximately 12 hours.

-

Add a small amount of decolorizing charcoal to the hot mixture and filter. Wash the charcoal with two 15-mL portions of warm water.

-

Concentrate the filtrate and washings on a steam bath to a volume of about 100 mL.

-

Cool the solution in an ice bath to induce crystallization. Collect the crystals by filtration and wash with two 15-mL portions of cold water.

-

Further concentrate the filtrate to approximately 25 mL to obtain a second crop of crystals.

-

For purification, dissolve the crude product in hot absolute alcohol and treat with concentrated hydrochloric acid to precipitate the hydrochloride salt.

-

Dissolve the hydrochloride salt in hot water and treat with a 10% sodium hydroxide solution to precipitate the pure 4-phenylsemicarbazide.

One-Pot Synthesis via Carbamate Intermediate

This modern approach allows for the facile synthesis of a diverse library of 4-substituted semicarbazides.

Experimental Protocol:

-

Carbamate Formation: In a reaction vessel, mix an alkyl or aryl amine with either bis(2,2,2-trifluoroethyl) carbonate (for alkyl amines) or 2,2,2-trifluoroethylchloroformate (for aryl amines) in dichloromethane at 0°C in the presence of triethylamine.

-

Stir the reaction mixture for 3 to 6 hours at room temperature to form the carbamate intermediate.

-

Semicarbazide Synthesis: After removing the solvent and by-products under vacuum, add an alcohol solution of hydrazine hydrate to the crude carbamate.

-

Heat the resulting mixture at reflux for 1.5 hours to yield the 4-substituted semicarbazide.

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer Activity

Derivatives of semicarbazide and thiosemicarbazide have demonstrated significant potential as anticancer agents against a variety of cancer cell lines.

Mechanism of Action

The anticancer activity of these compounds is often multifaceted. One proposed mechanism involves the inhibition of topoisomerase IIα , an enzyme crucial for controlling the topological state of DNA during replication and transcription. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis. Furthermore, some thiosemicarbazide derivatives have been shown to induce oxidative stress within cancer cells, leading to the disruption of DNA repair mechanisms and the initiation of programmed cell death.

Caption: Proposed anticancer mechanism of action for semicarbazide derivatives.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Experimental Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired exposure period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.

Quantitative Data Summary

The following table summarizes the anticancer activity of selected thiosemicarbazide derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| AB2 | LNCaP (Prostate) | 108.14 | |

| AB2 | G-361 (Melanoma) | 222.74 | |

| AB1 | LNCaP (Prostate) | 252.14 | |

| AB1 | G-361 (Melanoma) | 369.37 |

Antimicrobial Activity

Semicarbazide and thiosemicarbazide derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.

Mechanism of Action

The antimicrobial activity of these compounds is thought to be, in part, due to their ability to chelate metal ions that are essential for microbial growth and enzyme function. The lipophilicity of the derivatives also plays a crucial role in their ability to penetrate microbial cell walls and membranes.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of this compound derivatives can be evaluated using standard methods such as the broth microdilution or agar well diffusion assays to determine the minimum inhibitory concentration (MIC).

Anti-inflammatory Activity

Several semicarbazone derivatives have demonstrated significant anti-inflammatory effects in preclinical models.

Mechanism of Action

A primary mechanism underlying the anti-inflammatory activity of these compounds is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. By inhibiting COX-2, these derivatives can reduce the production of pro-inflammatory prostaglandins.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for acute anti-inflammatory activity.

Experimental Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (180-190 g) to laboratory conditions for one week.

-

Compound Administration: Administer the test compounds (e.g., 200 mg/kg, i.p.) or a reference drug like indomethacin (10 mg/kg) to different groups of rats. A control group receives only the vehicle.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Anticonvulsant Activity

Aryl semicarbazones have emerged as a structurally novel class of anticonvulsant agents.

Mechanism of Action

The anticonvulsant effects of semicarbazide derivatives are believed to be mediated through multiple mechanisms. These include the inhibition of voltage-gated sodium and calcium channels , which helps to stabilize neuronal membranes and prevent excessive neuronal firing. Additionally, modulation of the GABAergic system , the primary inhibitory neurotransmitter system in the brain, is another proposed mechanism. Enhancing GABAergic activity can help to control the hyperexcitability associated with seizures.

Unraveling the Core Mechanisms of Semicarbazide Compounds in Biological Systems

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semicarbazide and its derivatives, particularly semicarbazones and thiosemicarbazones, represent a class of compounds with remarkable chemical versatility and a broad spectrum of biological activities.[1] Initially recognized for their utility in classical chemistry for the identification of aldehydes and ketones, these molecules have garnered significant attention in pharmacology for their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[2] Their mechanism of action is not monolithic; instead, it is a multifaceted interplay of direct enzyme inhibition, disruption of metal homeostasis, generation of oxidative stress, and interaction with nucleic acids. This guide provides a comprehensive technical overview of these core mechanisms, synthesizes field-proven experimental insights, and presents detailed protocols to empower researchers in the exploration and development of semicarbazide-based therapeutics.

Part 1: Foundational Chemistry and Primary Biological Interactions

Semicarbazide's biological activity is intrinsically linked to its chemical structure: H₂N-NH-C(=O)-NH₂. This structure contains three nitrogen atoms, but their reactivity is not equal. The terminal amino group (H₂N-) is the most nucleophilic and is responsible for the characteristic reaction with carbonyl compounds.[3][4] The other two nitrogen atoms are significantly less reactive because their lone pairs of electrons are delocalized by resonance with the adjacent carbonyl group, rendering them more amide-like.[5] This fundamental reactivity is the gateway to many of its biological effects.

The Semicarbazone Formation: A Gateway to Bioactivity

The reaction of semicarbazide with biological aldehydes and ketones to form semicarbazones is a critical first step.[6][7] This condensation reaction not only alters the parent molecule but also creates a new chemical entity with a distinct and often enhanced pharmacological profile.

Figure 1: Formation of a semicarbazone via condensation reaction.

Overview of Mechanistic Pathways

The biological effects of semicarbazide compounds can be attributed to several core mechanisms, which can act independently or in concert. Understanding these pathways is crucial for rational drug design and development.

Figure 2: High-level overview of the mechanistic pathways of semicarbazide compounds.

Part 2: Deep Dive into Core Mechanisms

Mechanism I: Irreversible Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)

One of the most well-defined mechanisms of semicarbazide is its role as a potent, irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO).[8][9] SSAO, which is identical to Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme primarily expressed on the surface of endothelial cells and adipocytes.[10][11][12]

-

Enzymatic Function: SSAO catalyzes the oxidative deamination of primary amines (e.g., methylamine) to produce aldehydes (e.g., formaldehyde), hydrogen peroxide (H₂O₂), and ammonia.[13][14]

-

Adhesion Function: As VAP-1, it mediates the trafficking and extravasation of leukocytes at sites of inflammation.[11][15]

Semicarbazide irreversibly inhibits the enzymatic activity by covalently binding to the topaquinone cofactor in the enzyme's active site.[12] This inhibition is the basis for the enzyme's name.

Causality and Biological Consequences: By inhibiting SSAO, semicarbazide blocks the production of cytotoxic aldehydes and pro-inflammatory H₂O₂.[14][16] This leads to several significant downstream effects:

-

Reduced Oxidative Stress: The halt in H₂O₂ production mitigates local oxidative stress, a key factor in the pathology of diseases like atherosclerosis and diabetes.[17][18]

-

Modulation of Inflammation: Inhibition of VAP-1's enzymatic function can reduce the adhesion and migration of leukocytes, thereby exerting an anti-inflammatory effect.[10][19]

-

Impact on Glucose Metabolism: SSAO is involved in promoting glucose transport into cells via an H₂O₂-dependent mechanism; its inhibition can therefore modulate glucose uptake.[12][20]

Figure 3: Mechanism of SSAO/VAP-1 inhibition by semicarbazide and its consequences.

Mechanism II: Metal Chelation and Induction of Oxidative Stress

Many of the anticancer and antimicrobial properties of semicarbazide derivatives, especially thiosemicarbazones, are attributed to their ability to act as chelating agents for transition metal ions like iron (Fe) and copper (Cu).[21][22]

Causality and Biological Consequences:

-

Formation of Metal Complexes: Semicarbazones form stable complexes with intracellular metal ions.[21] This sequestration disrupts the function of essential metalloenzymes, such as ribonucleotide reductase, which is critical for DNA synthesis and repair, thereby halting cell proliferation.[23]

-

Redox Cycling and ROS Generation: The formed metal complexes can be redox-active. For example, a Cu(II)-semicarbazone complex can be reduced to a Cu(I) complex by cellular reductants like glutathione. This Cu(I) complex can then react with molecular oxygen to regenerate the Cu(II) complex, producing superoxide radicals (O₂⁻) in the process. This catalytic cycle generates a significant amount of reactive oxygen species (ROS), leading to oxidative stress, damage to lipids, proteins, and DNA, and ultimately, apoptosis.[23][24] This mechanism is particularly effective against cancer cells, which often have higher metabolic rates and are more vulnerable to oxidative stress.[24]

Mechanism III: Direct Interaction with Nucleic Acids

Recent evidence has uncovered a more direct genotoxic mechanism. Semicarbazide can react with apurinic/apyrimidinic (AP) sites in DNA, which are common forms of endogenous DNA damage.[25]

Causality and Biological Consequences: This reaction leads to the formation of stable, covalent DNA adducts.[26][27] The formation of these adducts can interfere with DNA replication and transcription, potentially leading to mutations or cell death.[28] Studies have shown a dose-dependent formation of both DNA and RNA adducts in rats exposed to semicarbazide, suggesting this mechanism could contribute to its long-term toxicity.[27]

Table 1: Summary of Semicarbazide's Core Mechanisms and Biological Outcomes

| Mechanism | Primary Biological Target(s) | Molecular Action | Key Biological Outcome(s) | Therapeutic Relevance |

| Enzyme Inhibition | Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)[12] | Irreversible covalent binding to the topaquinone cofactor.[12] | Reduced H₂O₂ and aldehyde production; modulation of leukocyte adhesion.[10][14] | Anti-inflammatory diseases, atherosclerosis, diabetes.[14][15] |

| Metal Chelation & Redox Cycling | Intracellular Iron (Fe) and Copper (Cu) ions; Metalloenzymes (e.g., Ribonucleotide Reductase).[21][23] | Sequestration of metal ions; catalytic generation of Reactive Oxygen Species (ROS).[23] | Inhibition of DNA synthesis; induction of apoptosis via oxidative stress.[23][24] | Oncology, Antimicrobial therapy.[2][22] |

| Nucleic Acid Interaction | Apurinic/Apyrimidinic (AP) sites in DNA/RNA.[25] | Covalent binding and formation of stable adducts.[26] | Interference with transcription and translation; potential mutagenicity.[28] | Toxicology; potential for targeted cancer therapy. |

| Neurotransmitter System Modulation | Glutamic acid decarboxylase; Voltage-gated ion channels.[29] | Inhibition of GABA synthesis; blockage of Na⁺/Ca²⁺ channels.[29] | Stabilization of neuronal membranes; increased inhibitory neurotransmission.[29] | Epilepsy and other neurological disorders.[29] |

Part 3: Experimental Methodologies and Protocols

Validating the mechanism of action requires robust and specific experimental protocols. The following sections provide step-by-step methodologies for investigating the primary mechanisms of semicarbazide compounds.

Protocol: Fluorometric Assay for SSAO/VAP-1 Activity

This protocol is designed to measure the H₂O₂ produced by SSAO enzymatic activity using the highly sensitive Amplex® Red reagent. This method provides a reliable system for screening potential SSAO inhibitors.

Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin. The increase in fluorescence is directly proportional to the SSAO activity.[16]

Materials and Reagents:

-

Amplex® Red reagent (e.g., from Thermo Fisher Scientific)

-

Horseradish Peroxidase (HRP)

-

SSAO substrate (e.g., Benzylamine)

-

SSAO inhibitor (e.g., Semicarbazide)

-

Pargyline (a monoamine oxidase inhibitor)

-

Enzyme source (e.g., purified bovine plasma SSAO, cell lysates, or tissue homogenates)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Experimental Workflow:

Figure 4: Experimental workflow for the SSAO/VAP-1 fluorometric activity assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of Amplex® Red in DMSO. Protect from light.

-

Prepare a 10 U/mL stock solution of HRP in phosphate buffer.

-

Prepare a working solution containing 100 µM Amplex® Red and 0.2 U/mL HRP in phosphate buffer immediately before use. Keep it protected from light.

-

Prepare stock solutions of benzylamine (e.g., 100 mM) and semicarbazide (e.g., 10 mM) in buffer.

-

-

Assay Setup (per well in a 96-well plate):

-

Causality Note: It is critical to include controls to ensure the measured activity is specific and valid.

-

Total Activity (No Inhibitor): 50 µL buffer, 10 µL enzyme solution, 10 µL pargyline (to inhibit MAO), 10 µL buffer.

-

Inhibitor Wells: 50 µL buffer, 10 µL enzyme solution, 10 µL pargyline, 10 µL semicarbazide solution (at various concentrations).

-

Enzyme-Negative Control: 60 µL buffer, 10 µL pargyline, 10 µL buffer (validates that the substrate or reagents do not generate a signal on their own).

-

Substrate-Negative Control: 50 µL buffer, 10 µL enzyme solution, 10 µL pargyline, 10 µL buffer (establishes baseline fluorescence).

-

-

Pre-incubation:

-

Add 100 µL of the Amplex® Red/HRP working solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the benzylamine substrate solution to all wells (except the substrate-negative control, to which 20 µL of buffer is added).

-

Immediately place the plate in the fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity (Ex/Em = 544/590 nm) every 2 minutes for 60 minutes.

-

-

Data Analysis:

-

For each well, plot fluorescence units versus time. The slope of the linear portion of this curve represents the reaction rate.

-

Subtract the rate of the enzyme-negative control from all other rates.

-

Calculate the percent inhibition for each semicarbazide concentration relative to the total activity control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Analysis of DNA Adducts by LC-MS/MS

This workflow outlines the highly sensitive and specific method required to identify and quantify semicarbazide-DNA adducts from biological samples.

Principle: High-Performance Liquid Chromatography (HPLC) separates the components of digested DNA, and Tandem Mass Spectrometry (MS/MS) provides structural information and quantification by monitoring specific parent-to-daughter ion transitions for the target adduct. Isotope-dilution is often used for absolute quantification.[26][30]

Step-by-Step Methodology:

-

Sample Collection and DNA Isolation:

-

Collect tissues or cells from the model system (e.g., rats treated with semicarbazide).[27]

-

Isolate genomic DNA using a high-purity extraction kit (e.g., Qiagen DNeasy). Ensure minimal oxidative damage during extraction.

-

-

Enzymatic Hydrolysis of DNA:

-

Digest the purified DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase). This is crucial to release the adduct as a modified nucleoside.

-

-

Sample Cleanup:

-

Perform solid-phase extraction (SPE) to remove enzymes, salts, and other interfering substances, and to enrich for the nucleoside adducts.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the cleaned sample onto a reverse-phase HPLC column (e.g., C18) to separate the adduct from the normal nucleosides.

-

Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer.

-

Method Development (Causality Note): The instrument must be optimized to detect the specific adduct. This involves determining the exact mass of the protonated adduct molecule ([M+H]⁺) and then fragmenting it to find a stable, unique daughter ion.

-

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specific transition (parent ion → daughter ion) for the semicarbazide adduct and an internal standard.

-

-

Quantification:

-

Generate a calibration curve using authentic standards of the semicarbazide-nucleoside adduct.

-

Quantify the amount of adduct in the biological sample by comparing its peak area to the calibration curve. Results are typically expressed as adducts per 10⁶ or 10⁷ normal nucleosides.

-

Part 4: Concluding Remarks and Future Directions

The mechanisms of action for semicarbazide compounds are diverse, ranging from highly specific enzyme inhibition to broader effects stemming from metal chelation and nucleic acid damage. This complexity underpins their wide pharmacological versatility. While SSAO/VAP-1 inhibition presents a clear therapeutic avenue for inflammatory diseases, the ROS-generating and genotoxic properties offer both opportunities and challenges, particularly in oncology.

Future research should focus on designing derivatives that can selectively exploit one mechanism over others. For instance, developing highly specific, non-redox-active SSAO inhibitors could provide potent anti-inflammatory agents with a cleaner safety profile. Conversely, enhancing the metal-chelating and ROS-generating capabilities of other derivatives could lead to more effective anticancer agents. A deeper understanding of the interplay between these mechanisms in vivo will be paramount to translating the vast potential of semicarbazide compounds into safe and effective clinical therapies.

References

- Review of semicarbazide derivatives' chemistry and biology. (2024). Ayurlog: National Journal of Research in Ayurved Science.

- Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. (2021).

- Semicarbazide - Wikipedia.Wikipedia.

- What are VAP-1 inhibitors and how do they work? (2024).

- VAP-1 Inhibitors | SCBT.Santa Cruz Biotechnology.

- Small-molecule inhibitors of vascular adhesion protein-1 reduce the accumulation of myeloid cells into tumors and attenuate tumor growth in mice. (2010). The Journal of Immunology.

- Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. (2022).

- When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone...Allen.

- Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors. (2021). Cancer Science.

- Semicarbazide-sensitive amine oxidase (SSAO)

- A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini Review. (2018). Research & Reviews: Journal of Chemistry.

- Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities. (2025). Medicinal Research Reviews.

- Synthesis, Mechanism of Action And Characterization of Semicarbazide. (2023). International Journal of Novel Research and Development.

- A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transit. (2019). CORE.

- Primary-amine oxidase - Wikipedia.Wikipedia.

- Semicarbazide-sensitive amine oxidase (SSAO)

- Chronic toxicity and carcinogenicity of semicarbazide hydrochloride in Wistar Hannover GALAS rats. (2014). Food and Chemical Toxicology.

- Semicarbazide-Sensitive Amine Oxidase in Vascular Smooth Muscle Cells. (2001). Arteriosclerosis, Thrombosis, and Vascular Biology.

- The Wide Pharmacological Versatility of Semicarbazones, Thiosemicarbazones and Their Metal Complexes. (2004). Mini-Reviews in Medicinal Chemistry.

- Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells. (2018).

- Evaluation of genotoxic effects of semicarbazide on cultured human lymphocytes and rat bone marrow. (2010). Food and Chemical Toxicology.

- Quantitation of the DNA Adduct of Semicarbazide in Organs of Semicarbazide-Treated Rats by Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry: A Comparative Study with the RNA Adduct. (2016). Chemical Research in Toxicology.

- Soluble semicarbazide-sensitive amine oxidase (SSAO) activity is related to oxidative stress and subchronic inflammation in streptozotocin-induced diabetic rats. (2006).

- Quantitation of the DNA Adduct of Semicarbazide in Organs of Semicarbazide-Treated Rats by Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry: A Comparative Study with the RNA Adduct. (2016). Chemical Research in Toxicology.

- The food contaminant semicarbazide acts as an endocrine disrupter. (2009). Chemico-Biological Interactions.

- Physiological and pathological implications of semicarbazide-sensitive amine oxidase. (2002). Journal of Biomedical Science.

- Reaction with carbonyl compounds. (2018).

- Reactivity of NH2 group of Semicarbazide with carbonyl compounds. (2020). YouTube.

- The role of oxidative stress in activity of anticancer thiosemicarbazones. (2018). Oncotarget.

- The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells. (2018). Antioxidants.

- The Reactions of Aldehydes and Ketones with Amines and Amine Deriv

- Sources, Toxicity and Detection Techniques of Semicarbazide: A Review. (2020). Oriental Journal of Chemistry.

- Facile Formation of a DNA Adduct of Semicarbazide on Reaction with Apurinic/Apyrimidinic Sites in DNA. (2016). Chemical Research in Toxicology.

- Quantitation of the DNA Adduct of Semicarbazide in Organs of Semicarbazide-Treated Rats by Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry: A Comparative Study with the RNA Adduct. (2016). HKUST Research Portal.

- The role of oxidative stress in activity of anticancer thiosemicarbazones. (2018).

- Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. (2021).

- Enzyme inhibitor - Wikipedia.Wikipedia.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. Review of semicarbazide derivatives' chemistry and biology. [wisdomlib.org]

- 3. When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone. Only one nitrogen atom of semicarbazide acts as a nucleophile and attack the carbonyl carbon of the ketone. The product fo the reaction consequently is `R_(2)C=N- NH-CONH_(2)` rather than `R_(2)C=NCONH-NH_2`. what factor account for the fact that two nitrogen atoms of semicarbazide are relatively non nucleophilic ? [allen.in]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Semicarbazide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Primary-amine oxidase - Wikipedia [en.wikipedia.org]

- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 10. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. scbt.com [scbt.com]

- 12. repub.eur.nl [repub.eur.nl]

- 13. Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physiological and pathological implications of semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Soluble semicarbazide-sensitive amine oxidase (SSAO) activity is related to oxidative stress and subchronic inflammation in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Small-molecule inhibitors of vascular adhesion protein-1 reduce the accumulation of myeloid cells into tumors and attenuate tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. pnrjournal.com [pnrjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. oncotarget.com [oncotarget.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Quantitation of the DNA Adduct of Semicarbazide in Organs of Semicarbazide-Treated Rats by Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry: A Comparative Study with the RNA Adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 29. ijnrd.org [ijnrd.org]

- 30. Sources, Toxicity and Detection Techniques of Semicarbazide: A Review [ouci.dntb.gov.ua]

Theoretical studies on 1,4-Diphenylsemicarbazide molecular structure

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 1,4-Diphenylsemicarbazide's Molecular Structure

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the molecular structure of this compound (DPSC), a compound of interest due to the biological activities often associated with the semicarbazide scaffold. A molecule's structural and electronic properties are fundamental to its chemical reactivity, intermolecular interactions, and pharmacological profile. By integrating high-level computational chemistry with experimental spectroscopic validation, we can achieve a detailed and predictive understanding of its behavior at the molecular level.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between theoretical models and experimental outcomes. The protocols described herein are designed to be self-validating, where computational predictions are rigorously checked against empirical evidence, establishing a trustworthy and authoritative framework for analysis.

Foundational Principles: Bridging Theory and Experiment

The core objective of this analysis is to elucidate the three-dimensional geometry, vibrational modes, and electronic characteristics of this compound (C₁₃H₁₃N₃O).[1][2][3] Understanding these features is paramount for predicting how the molecule will interact with biological targets, its stability, and its potential as a precursor for novel therapeutic agents.

We employ a synergistic approach where Density Functional Theory (DFT), a robust quantum chemical method, serves as our predictive engine.[4][5] DFT provides a cost-effective balance between computational speed and accuracy for molecules of this size. The theoretical findings are then anchored in reality through spectroscopic techniques—namely Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy—which provide empirical fingerprints of the molecule's vibrational and electronic nature, respectively.

Methodological Framework: A Dual-Pronged Approach

Our investigation is built upon two pillars: a theoretical protocol for computational modeling and an experimental protocol for empirical validation.

Theoretical Protocol: Computational Molecular Modeling

The primary goal of the computational workflow is to determine the most stable geometric configuration of DPSC and to calculate its intrinsic properties from first principles.

Experimental Protocol: Computational Analysis

-

Initial Structure Generation: A 2D structure of this compound is drawn and converted to a 3D model.

-

Geometry Optimization: The initial 3D structure is subjected to geometry optimization using Density Functional Theory (DFT). This is an iterative process that calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found.[4][6]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional widely demonstrated to be effective for organic systems.[9][10][11][12]

-

Basis Set: 6-311++G(d,p), a flexible basis set that provides a robust description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.[4][7]

-

Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This serves two purposes:

-

Electronic Property Calculation: Time-Dependent DFT (TD-DFT) is employed on the optimized geometry to calculate the energies of electronic transitions, which are then compared to the experimental UV-Vis spectrum.[10][11]

-

Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The Molecular Electrostatic Potential (MEP) is also calculated to map regions of electrophilic and nucleophilic reactivity.

Experimental Protocol: Spectroscopic Validation

The role of experimental analysis is to provide real-world data against which the theoretical predictions can be benchmarked.

Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of high-purity this compound is finely ground with potassium bromide (KBr), which is transparent in the IR region. The mixture is then pressed into a thin, translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[11]

-

Spectral Recording: The spectrum is recorded over the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[10][13] A background spectrum of the empty sample chamber is recorded and automatically subtracted.

Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared using a suitable UV-transparent solvent, such as chloroform or ethanol.

-

Data Acquisition: The solution is placed in a quartz cuvette. A reference cuvette containing only the solvent is also prepared.

-

Spectral Recording: The absorbance of the sample is measured across a wavelength range of 200–800 nm using a dual-beam UV-Vis spectrophotometer.[10][11][14]

Results and Discussion: A Synthesis of Data

This section presents the integrated results from our dual-pronged approach, interpreting the findings to build a holistic model of the DPSC molecule.

Optimized Molecular Geometry

The geometry of DPSC was optimized to its lowest energy state. The structure consists of a central semicarbazide core (-NH-NH-C(=O)-NH-) flanked by two phenyl rings.

The key structural parameters obtained from DFT/B3LYP/6-311++G(d,p) calculations are summarized below. These parameters are critical for understanding the molecule's conformation and steric profile.

Table 1: Selected Calculated Structural Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | (Å) | |

| C=O | 1.235 | |

| C9-N8 | 1.389 | |

| C9-N11 | 1.378 | |

| N7-N8 | 1.365 | |

| N7-C6 | 1.412 | |

| N11-C12 | 1.421 | |

| Bond Angles | (°) | |

| O10-C9-N8 | 122.5 | |

| O10-C9-N11 | 123.1 | |

| N8-C9-N11 | 114.4 | |

| C9-N8-N7 | 118.9 | |

| N8-N7-C6 | 119.5 | |

| C9-N11-C12 | 126.8 | |

| Dihedral Angle | C6-N7-N8-C9 | 178.5° |

The calculations reveal a relatively planar semicarbazide backbone, as indicated by the C6-N7-N8-C9 dihedral angle approaching 180°. The C9-N11-C12 bond angle of 126.8° suggests sp² hybridization at the nitrogen atom, consistent with delocalization of its lone pair into the adjacent phenyl ring.

Vibrational Spectral Analysis (FT-IR)

The calculated vibrational frequencies provide a theoretical IR spectrum that can be compared directly with experimental results. Due to the harmonic approximation in DFT calculations, theoretical frequencies are typically higher than experimental ones; thus, they are often scaled by an empirical factor (≈0.96 for B3LYP) for better agreement.

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Experimental FT-IR[1] | Calculated (Scaled) | Vibrational Assignment |

| ~3310 | 3325 | N-H Stretching (Hydrazine NH) |

| ~3250 | 3260 | N-H Stretching (Amide NH) |

| ~1665 | 1670 | C=O Stretching (Amide I) |

| ~1595 | 1600 | Phenyl Ring C=C Stretching |

| ~1540 | 1550 | N-H Bending + C-N Stretching (Amide II) |

| ~1240 | 1245 | C-N Stretching |

The strong correlation between the calculated and observed frequencies validates the accuracy of the optimized molecular geometry. The characteristic high-frequency N-H stretching bands and the strong C=O stretching absorption are correctly predicted by the theoretical model.

Electronic Properties: FMO and UV-Vis Analysis

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key orbitals involved in chemical reactions.[6][15] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[15] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily polarizable and more chemically reactive.[15][16]

-

HOMO: The highest occupied molecular orbital is primarily localized on the N,2-diphenylhydrazine moiety, indicating this is the most probable site for electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital is distributed across the entire semicarbazide backbone and the adjacent phenyl ring, suggesting this region is susceptible to nucleophilic attack.

Table 3: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| EHOMO | -6.08 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.83 |

The calculated energy gap of 4.83 eV indicates that this compound is a relatively stable molecule, but the delocalization evident in the FMOs suggests it possesses sites of significant reactivity.

UV-Vis Spectral Analysis

The theoretical electronic spectrum calculated by TD-DFT predicts strong absorption bands corresponding to π→π* transitions within the aromatic rings and n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. These predictions align well with experimental spectra, which typically show strong absorption maxima in the UV region. The solvent environment can influence the exact position of these peaks, a factor that can also be modeled computationally.[10][11]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution around the molecule, highlighting sites for intermolecular interactions.[6][12]

-

Negative Regions (Red/Yellow): These electron-rich areas indicate favorable sites for electrophilic attack. For DPSC, the most negative potential is located around the carbonyl oxygen atom, as expected due to its high electronegativity and lone pairs. This is the primary site for hydrogen bond donation.

-

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the N-H groups, making them the primary sites for hydrogen bond acceptance.

The MEP analysis confirms that the carbonyl oxygen and the amide/hydrazine protons are the most active sites for engaging in hydrogen bonding, a critical interaction in biological systems.

Conclusion

This guide demonstrates the powerful synergy between theoretical DFT calculations and experimental spectroscopic analysis in characterizing the molecular structure of this compound. The excellent agreement between the calculated and experimental FT-IR and UV-Vis data validates the B3LYP/6-311++G(d,p) level of theory as an accurate model for this system.

The key findings are:

-

The molecule adopts a relatively planar conformation around the semicarbazide core.

-

Vibrational assignments from theoretical calculations precisely match experimental FT-IR spectra.

-

The HOMO-LUMO gap of 4.83 eV indicates a stable yet reactive molecule, with the MEP and FMO analyses identifying the carbonyl oxygen and hydrazine moiety as the primary reactive centers.

This detailed structural and electronic profile provides a robust foundation for future research, including studies on its synthesis, reactivity, and potential applications in drug development as a scaffold for designing targeted inhibitors.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as.... Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 621-12-5). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Study of Semicarbazone-Containing 1,4-Dihydropyridine. Retrieved from [Link]

-

ResearchGate. (2015). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Dataset of theoretical Molecular Electrostatic Potential (MEP), Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) band gap and experimental cole-cole plot of 4-(ortho-, meta- and para-fluorophenyl)thiosemicarbazide isomers. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-(Diphenylamino)benzaldehyde 4-phenylthiosemicarbazone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and DFT calculation of a Pd(II) Schiff base complex. Retrieved from [Link]

-